molecular formula C18H21N3 B14584090 N,N-Dimethyl-3-(3-phenyl-1H-indazol-1-yl)propan-1-amine CAS No. 61365-77-3

N,N-Dimethyl-3-(3-phenyl-1H-indazol-1-yl)propan-1-amine

Cat. No.: B14584090
CAS No.: 61365-77-3
M. Wt: 279.4 g/mol
InChI Key: RRWJZZKNFVXQCE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(3-phenyl-1H-indazol-1-yl)propan-1-amine is a compound that belongs to the class of indazole derivatives Indazole is a heterocyclic aromatic organic compound with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(3-phenyl-1H-indazol-1-yl)propan-1-amine typically involves the reaction of 3-phenyl-1H-indazole with N,N-dimethylpropan-1-amine. One common method involves the use of a palladium-catalyzed coupling reaction, where the indazole derivative is reacted with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(3-phenyl-1H-indazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N,N-Dimethyl-3-(3-phenyl-1H-indazol-1-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(3-phenyl-1H-indazol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it can bind to the active site of enzymes, inhibiting their function or altering their activity. Additionally, the compound may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-3-(3-phenyl-1H-indazol-1-yl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61365-77-3

Molecular Formula

C18H21N3

Molecular Weight

279.4 g/mol

IUPAC Name

N,N-dimethyl-3-(3-phenylindazol-1-yl)propan-1-amine

InChI

InChI=1S/C18H21N3/c1-20(2)13-8-14-21-17-12-7-6-11-16(17)18(19-21)15-9-4-3-5-10-15/h3-7,9-12H,8,13-14H2,1-2H3

InChI Key

RRWJZZKNFVXQCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

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